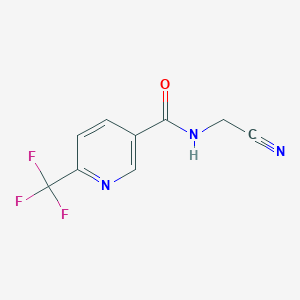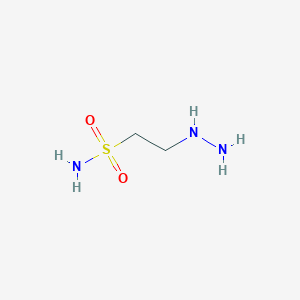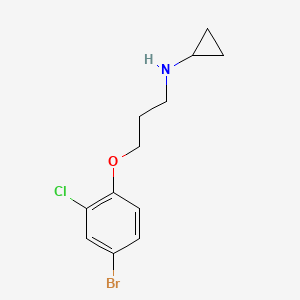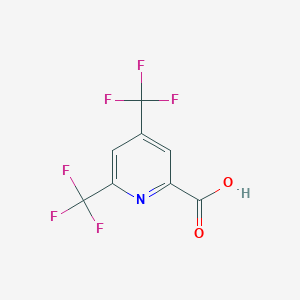
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid
Vue d'ensemble
Description
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of significant research. For instance, a two-step, one-pot synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates has been described .Molecular Structure Analysis
The molecular structure of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is characterized by the presence of two trifluoromethyl groups and a pyridine moiety .Chemical Reactions Analysis
Trifluoromethylpyridines, including 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid, have been used as intermediates in the synthesis of several crop-protection products . They have also been used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid are influenced by the presence of the trifluoromethyl groups and the pyridine moiety. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .Applications De Recherche Scientifique
-
Organic Synthesis
- Polymer Industry
- Summary of Application : Trifluoromethylpyridines are used in the synthesis of novel polyamides . These polyamides have high temperature stability, excellent mechanical strength, and good chemical resistance .
- Methods of Application : A new aromatic diamine with a trifluoromethyl pendent group was synthesized in two steps from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride . This diamine was then polymerized with various aromatic dicarboxylic acids via the usual Yamazaki reaction .
- Results or Outcomes : The resulting polymers had inherent viscosities ranging from 1.85 to 2.36 dL/g . They showed outstanding solubility and could be easily dissolved in amide-type polar aprotic solvents . These polymers could also be easily cast into transparent, tough, and flexible films with tensile strengths of 76.5–82.3 MPa, Young’s moduli of 1.64–1.85 GPa, and elongations at break of 10–12% . These polyamides exhibited low dielectric constants of 2.37–2.53 at 100 MHz, low water absorptions in the range of 1.54–2.13%, and high transparency with an ultraviolet–visible absorption cut-off wavelength in the 326–333 nm range .
- Microelectronics
- Summary of Application : Trifluoromethylpyridines are used in the synthesis of fluorinated polyamides, which have potential applications in advanced microelectronics .
- Methods of Application : A new aromatic diamine with a trifluoromethyl pendent group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride. This diamine was then polymerized with various aromatic dicarboxylic acids via the usual Yamazaki reaction .
- Results or Outcomes : The resulting polymers had inherent viscosities ranging from 1.85 to 2.36 dL/g. They showed outstanding solubility and could be easily dissolved in amide-type polar aprotic solvents . These polymers could also be easily cast into transparent, tough, and flexible films with tensile strengths of 76.5–82.3 MPa, Young’s moduli of 1.64–1.85 GPa, and elongations at break of 10–12% . These polyamides exhibited low dielectric constants of 2.37–2.53 at 100 MHz, low water absorptions in the range of 1.54–2.13%, and high transparency with an ultraviolet–visible absorption cut-off wavelength in the 326–333 nm range .
Orientations Futures
Propriétés
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(6(16)17)15-5(2-3)8(12,13)14/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBWSFCHRAYUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



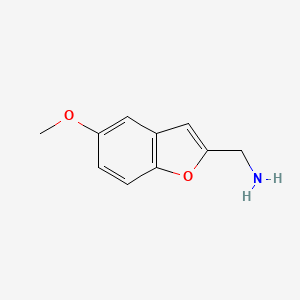
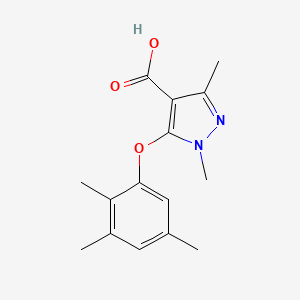

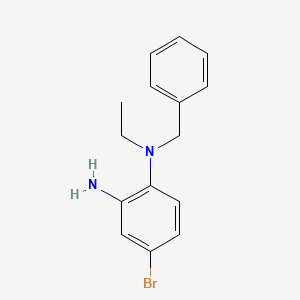
![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)

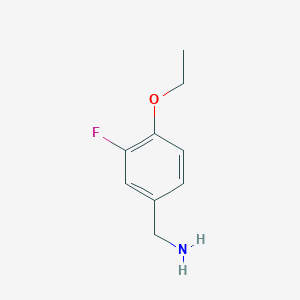
![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)

